![molecular formula C25H30N4O6S B145335 Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate CAS No. 132463-02-6](/img/structure/B145335.png)
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is a useful research compound. Its molecular formula is C25H30N4O6S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate (CAS No. 132463-02-6) is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, structure-activity relationships, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : C25H30N4O6S
- Molecular Weight : 514.59 g/mol
- Density : 1.32 g/cm³
The structural features contribute to its biological activity, particularly its interactions with cellular targets involved in cancer progression.
The compound exhibits its biological activity primarily through inhibition of kinesin spindle protein (KSP), which is crucial for mitosis. By inhibiting KSP, the compound induces cell cycle arrest in mitosis, leading to the formation of monopolar spindles and subsequent cellular apoptosis. This mechanism is similar to other KSP inhibitors that have shown promise in clinical settings for cancer treatment .
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties:
Property | Value |
---|---|
LogP | 3.325 |
Polar Surface Area | 158.93 Ų |
Bioavailability | High (in vitro studies) |
These properties suggest that the compound may achieve effective concentrations in vivo, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
- In Vivo Efficacy : Animal model studies showed that administration of the compound resulted in significant tumor regression in xenograft models of human cancers. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
- Clinical Relevance : The favorable pharmacokinetic profile supports further clinical trials to evaluate its effectiveness in humans. Current ongoing trials aim to assess safety and optimal dosing strategies for various malignancies .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects on human tumor cells, demonstrating significant antimitotic activity .
Case Studies
- Evaluation by NCI : In a study assessing the anticancer activity of related compounds, significant growth inhibition was observed across a panel of cancer cell lines. Compounds exhibited mean GI50 values indicating effective cytotoxicity .
- Mechanisms of Action : Quinazoline derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as tyrosine kinases and MET kinases. These mechanisms contribute to their ability to induce apoptosis and inhibit tubulin polymerization .
Pharmacological Insights
The compound's structural features suggest it may interact with various biological targets. The presence of the quinazoline ring is often associated with inhibition of cell proliferation and modulation of apoptotic pathways. This makes this compound a candidate for further pharmacological investigation.
Potential Therapeutic Applications
Given its promising anticancer activity, this compound could serve as:
- A lead compound in drug development : Further modifications could enhance its efficacy and selectivity against specific cancer types.
- A research tool : It can be utilized to study the mechanisms underlying cancer cell resistance and sensitivity.
Propriétés
IUPAC Name |
diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEWNGFFTNKUFD-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132463-02-6 |
Source
|
Record name | N-[[5-[[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-glutamic acid, 1,5-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.